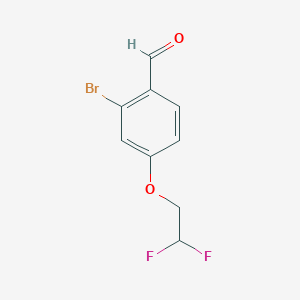

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

CAS No.:

Cat. No.: VC13742089

Molecular Formula: C9H7BrF2O2

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF2O2 |

|---|---|

| Molecular Weight | 265.05 g/mol |

| IUPAC Name | 2-bromo-4-(2,2-difluoroethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H7BrF2O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2 |

| Standard InChI Key | MRZNKYTVGLEFGV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCC(F)F)Br)C=O |

| Canonical SMILES | C1=CC(=C(C=C1OCC(F)F)Br)C=O |

Introduction

2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is a complex organic compound that belongs to the class of benzaldehydes. It features a benzene ring with a bromine atom at the 2-position, a difluoroethoxy group at the 4-position, and an aldehyde functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.

Synthesis and Preparation

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde involves complex organic reactions. While specific synthesis pathways are not detailed in the available sources, compounds with similar structures often involve nucleophilic substitutions and electrophilic aromatic substitutions.

Applications and Research Findings

-

Pharmaceutical Applications: Fluorinated aromatic compounds like 2-Bromo-4-(2,2-difluoroethoxy)benzaldehyde are explored in medicinal chemistry for their potential biological activities. The presence of fluorine can enhance lipophilicity and metabolic stability, making them candidates for drug development.

-

Materials Science: The unique properties imparted by the difluoroethoxy group can also be beneficial in materials science applications.

Supplier Information

| Supplier | Tel | Country | Product List | Advantage |

|---|---|---|---|---|

| ChemShuttle, Inc. | +1 510.999.8905 | United States | 6695 | 58 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume